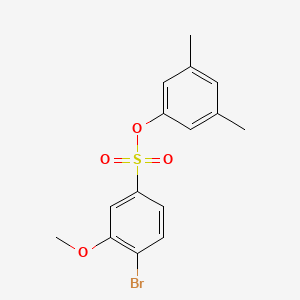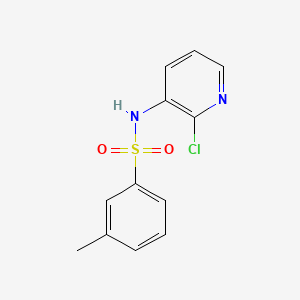
N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The presence of both a pyridine ring and a sulfonamide group in its structure makes it a compound of significant interest for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-chloro-3-pyridine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. The compound’s ability to bind to and inhibit specific enzymes makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-3-pyridinyl)isonicotinamide
- N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide
- N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide
Uniqueness
N-(2-chloro-3-pyridinyl)-3-methylbenzenesulfonamide is unique due to its specific combination of a pyridine ring and a sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H11ClN2O2S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-4-2-5-10(8-9)18(16,17)15-11-6-3-7-14-12(11)13/h2-8,15H,1H3 |
Clave InChI |
RRUBPLHAOJASJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


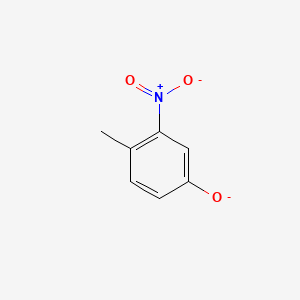
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
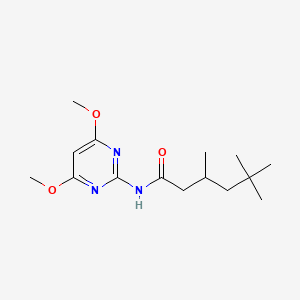
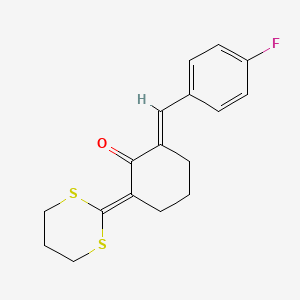
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)

![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
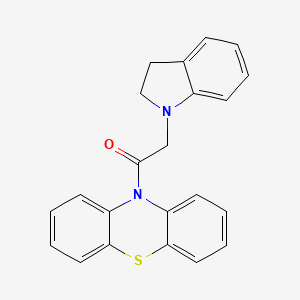
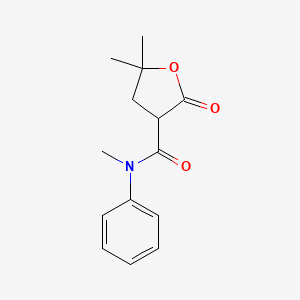
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
